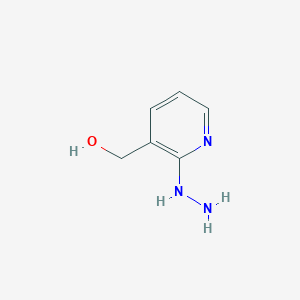

(2-Hydrazinylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-hydrazinylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-9-6-5(4-10)2-1-3-8-6/h1-3,10H,4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLNFBOPCVXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazinylpyridin 3 Yl Methanol and Its Precursors

Established Synthetic Pathways to the Core Structure

The most viable synthetic strategy for (2-Hydrazinylpyridin-3-yl)methanol involves a multi-step process starting from a pre-functionalized pyridine (B92270) ring. The general approach focuses on first establishing the hydroxymethyl group at the C-3 position of a suitable 2-halopyridine, followed by the nucleophilic substitution of the halogen to introduce the hydrazinyl moiety.

Routes Involving 2-Hydrazinylpyridine as a Synthon

The functionalization of 2-hydrazinylpyridine itself to introduce a hydroxymethyl group at the C-3 position is a challenging synthetic approach. The high nucleophilicity and reactivity of the hydrazinyl group can interfere with reactions intended for the C-3 position, leading to side products and complicating the synthesis. Therefore, routes that utilize 2-hydrazinylpyridine as a starting synthon for this specific target are generally avoided in favor of pathways where the hydrazinyl group is introduced in the final step to a pyridine ring already possessing the C-3 hydroxymethyl substituent or its precursor. This latter approach offers better control and higher yields.

Introduction of the Hydrazinyl Group

The introduction of the hydrazinyl group at the C-2 position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution reaction. This is a well-established method for producing 2-hydrazinylpyridine derivatives. chemicalbook.comnih.gov The precursor for this step is a pyridine with a good leaving group, most commonly a halogen like chlorine, at the C-2 position.

The key transformation involves reacting the 2-chloro precursor, in this case, (2-chloropyridin-3-yl)methanol, with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or N,N-dimethylformamide, and may be heated to reflux to ensure completion. nih.govgoogle.com The lone pair of the hydrazine nitrogen acts as the nucleophile, attacking the electron-deficient C-2 carbon of the pyridine ring and displacing the chloride ion. An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a base to neutralize the liberated hydrochloric acid. orgsyn.org

Table 1: Synthesis of this compound

| Precursor | Reagents | Conditions | Product | Yield |

|---|

Note: Yield is based on a similar reaction with 2,3-dichloropyridine (B146566) and may vary for the specified substrate.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the C-3 position is synthesized prior to the introduction of the hydrazine moiety. A common and efficient method is the reduction of a carboxylic acid or an ester group at the C-3 position. A readily available starting material for this process is 2-chloronicotinic acid or its corresponding esters, such as methyl 2-chloronicotinate or ethyl 2-chloronicotinate. chemicalbook.comwikipedia.org

The reduction of the ester to the primary alcohol, (2-chloropyridin-3-yl)methanol, can be effectively carried out using a reducing agent like sodium borohydride (B1222165) in a protic solvent such as methanol (B129727). chemicalbook.comscholarsresearchlibrary.com The ester is dissolved in the solvent, and sodium borohydride is added portion-wise while stirring. This method is generally preferred for its mild conditions and good yields. chemicalbook.com

Table 2: Synthesis of Precursor (2-Chloropyridin-3-yl)methanol

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 2-chloronicotinate | Sodium borohydride, Methanol (MeOH) | Stirring for ~1.5 hours | (2-Chloropyridin-3-yl)methanol | 89% chemicalbook.com |

Advanced Synthetic Approaches

More sophisticated methods in organic synthesis allow for greater control over the placement of functional groups on the pyridine ring, which can be instrumental in preparing highly substituted precursors.

Regioselective Functionalization Strategies

The synthesis of 2,3-disubstituted pyridines, the fundamental scaffold of this compound, can be achieved with high regioselectivity using modern synthetic techniques. One powerful method is the directed ortho-metalation of 2-chloropyridine (B119429). rsc.orgrsc.org In this approach, a strong base like lithium diisopropylamide (LDA) is used to deprotonate 2-chloropyridine specifically at the C-3 position. The directing effect of the C-2 chloro group facilitates this regioselectivity. The resulting 3-lithiated intermediate can then react with various electrophiles to introduce a substituent at the C-3 position. For instance, reaction with an aldehyde or a suitable formaldehyde (B43269) equivalent could install the hydroxymethyl group or a precursor to it. rsc.org

Another advanced strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring for certain transformations and can direct substituents to specific positions. organic-chemistry.org For example, addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines after a subsequent treatment step. organic-chemistry.org These methods provide versatile routes to the necessary 2,3-disubstituted pyridine core structure.

Stereoselective Synthesis Considerations

The target molecule, this compound, is achiral as the carbon bearing the hydroxyl group is not a stereocenter. However, in the broader context of pyridyl alcohol synthesis, stereoselectivity is a crucial consideration when the alcohol is secondary or tertiary. Advanced synthetic methods have been developed for the stereoselective synthesis of chiral pyridyl alcohols.

For instance, the diastereoselective reduction of α-alkyl-β-keto esters is a powerful technique. acs.org By using a Lewis acid mediator, the stereochemical outcome of the reduction can be controlled. A strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) can favor the formation of the syn-isomer, while a non-chelating agent like cerium(III) chloride (CeCl₃) can lead to a high excess of the anti-isomer when reducing the ketone with a metal hydride. acs.org While not directly applicable to the synthesis of this compound, these principles are fundamental in medicinal chemistry for the synthesis of optically active compounds containing pyridyl alcohol motifs.

Chemical Reactivity and Mechanistic Investigations of 2 Hydrazinylpyridin 3 Yl Methanol

Reactions of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) is a potent nucleophile, making it the primary site for a variety of chemical transformations. Its reactivity is central to the synthesis of a wide array of heterocyclic derivatives.

The most characteristic reaction of the hydrazinyl moiety is its condensation with carbonyl compounds. Hydrazines readily react with aldehydes and ketones to form hydrazones, which are compounds containing the R₁R₂C=NNH₂ functional group. google.com This reaction is a cornerstone of hydrazine (B178648) chemistry, serving as a gateway to more complex molecular architectures. google.com

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This process is often catalyzed by a small amount of acid. For instance, 3-chloro-2-hydrazinopyridine, a related derivative, reacts with various aldehydes in the presence of acetic acid to yield the respective hydrazone derivatives. google.com These hydrazones are not merely synthetic endpoints; they are crucial intermediates in well-known reactions such as the Wolff-Kishner reduction. organicchemistrydata.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition |

| 2-Hydrazinopyridine (B147025) Derivative | Aldehyde/Ketone | Hydrazone | Acid catalysis (e.g., Acetic Acid) |

| 3-Chloro-2-hydrazinopyridine | Substituted Aldehyde | 3-Chloro-2-(arylidenehydrazinyl)pyridine | Acetic acid, Ethanol (B145695), Room Temperature |

This table illustrates the general condensation reaction to form hydrazones based on known reactions of similar compounds.

The bifunctional nature of the hydrazinyl group, possessing two nucleophilic nitrogen atoms, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic rings. The initial formation of a hydrazone is often the first step in a cascade reaction leading to cyclized products.

Pyrazoles and their derivatives are significant five-membered heterocyclic compounds. A standard method for their synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction between 2-hydrazinopyridine and various dicarbonyl compounds or their equivalents can lead to the formation of pyridyl-substituted pyrazoles.

While direct synthesis of pyrazolones from (2-Hydrazinylpyridin-3-yl)methanol is not extensively documented, the reactivity of the analogous 2-hydrazinopyridine suggests its utility in such transformations. For example, the reaction of a hydrazine with a β-ketoester is a classic route to pyrazolone (B3327878) rings.

Triazinone derivatives, which are six-membered rings containing three nitrogen atoms, can also be accessed from hydrazine precursors. For example, the reaction of 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine with nicotinaldehyde (pyridine-3-carbaldehyde) yields a triazinone derivative, demonstrating the utility of pyridine (B92270) and hydrazine moieties in constructing these scaffolds.

A notable and more recent development is the synthesis of triazaborolopyridinium compounds, a novel class of fluorescent dyes. google.com The synthesis of these compounds explicitly uses a hydrazinylpyridine as the starting material. The process involves a stepwise procedure that begins with the formation of a hydrazone by reacting the hydrazinylpyridine with an aldehyde or ketone. google.com

This pyridin-2-yl hydrazone derivative then undergoes a cyclization reaction with a boron source, typically boron trifluoride etherate (BF₃·Et₂O), in the presence of an amine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). google.com This reaction constructs the unique triazaborolopyridinium core, a five-membered ring containing two nitrogens, a boron, and a carbon atom, fused to the pyridine ring. google.com

Synthesis of a Triazaborolopyridinium Core

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Hydrazinylpyridine | Aldehyde or Ketone | Pyridin-2-yl hydrazone |

This table outlines the two-step synthesis of triazaborolopyridinium compounds from a hydrazinylpyridine precursor. google.com

The hydrazinyl group can participate in both oxidation and reduction reactions.

Reduction: The most prominent reduction pathway involving a hydrazine derivative is the Wolff-Kishner reduction. In this reaction, a ketone or aldehyde is first converted to a hydrazone, which is then heated with a strong base (like KOH) in a high-boiling solvent. organicchemistrydata.org This process reduces the carbonyl group completely to a methylene (B1212753) (CH₂) group, releasing nitrogen gas (N₂). organicchemistrydata.org A milder, synthetically equivalent method involves the reduction of tosylhydrazones with reagents like sodium borohydride (B1222165). organicchemistrydata.org

Oxidation: The oxidation of hydrazines can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diimide (HN=NH), a useful reagent for the cis-reduction of alkenes and alkynes. organicchemistrydata.org The oxidation of the pyridine ring itself, for instance using hydrogen peroxide, can lead to the formation of pyridine-N-oxides. researchgate.net The specific oxidation products of this compound would depend heavily on the chosen reagents and the relative reactivity of the hydrazinyl group, the hydroxymethyl group, and the pyridine nitrogen.

Cyclization Reactions and Heterocyclic Ring Formation

Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) attached to the pyridine ring at the C3 position behaves as a primary alcohol. Its reactivity is influenced by the aromatic pyridine ring, making it analogous to a benzylic alcohol. This positioning facilitates reactions such as oxidation and substitution.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to enable nucleophilic substitution reactions. For instance, treatment of pyridine methanols with thionyl chloride (SOCl₂) or tosyl chloride can convert the alcohol into a chloride.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The oxidation of the hydroxymethyl group on a pyridine ring to the corresponding aldehyde (a formyl group) or carboxylic acid is a common transformation. The choice of oxidant determines the final product; mild oxidants would favor the aldehyde, whereas strong oxidants would lead to the carboxylic acid. The resulting pyridine-3-carbaldehyde or pyridine-3-carboxylic acid derivatives are valuable synthetic intermediates.

Esterification and Etherification Reactions

The hydroxymethyl group at the 3-position of the pyridine ring can undergo esterification and etherification, typical reactions of a primary alcohol.

Esterification: In the presence of an acid catalyst or a coupling agent, the hydroxymethyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. A common method for esterification that is applicable to alcohols is the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This reaction proceeds through the activation of the carboxylic acid by DCC.

Etherification: The formation of ethers from the hydroxymethyl group can be achieved under various conditions. For instance, in the presence of a strong base, the alcohol can be deprotonated to form an alkoxide, which can then undergo nucleophilic substitution with an alkyl halide (Williamson ether synthesis).

A summary of representative esterification and etherification reactions applicable to hydroxymethylpyridines is presented in Table 1.

| Reaction | Reagents and Conditions | Product Type | Reference |

| Esterification | Carboxylic acid, DCC, DMAP, in an aprotic solvent like DMF | Pyridin-3-ylmethyl ester | jocpr.com |

| Etherification | Strong base (e.g., NaH), Alkyl halide (e.g., CH3I), in an aprotic solvent | 3-(alkoxymethyl)pyridine | General Knowledge |

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The oxidation of 3- and 4-pyridinemethanol (B147518) by chromium(VI) in an acidic aqueous medium has been studied, revealing the formation of both the corresponding aldehyde and carboxylic acid. researchgate.net The distribution of these products is dependent on the molar ratio of the alcohol to the oxidizing agent. researchgate.net It is reasonable to infer that this compound would undergo similar transformations.

Table 2 summarizes the expected oxidation products of this compound based on analogous reactions.

| Starting Material | Oxidizing Agent | Major Product | Reference |

| 3-Pyridinemethanol | Cr(VI), acidic medium | 3-Pyridinecarboxaldehyde | researchgate.net |

| 3-Pyridinemethanol | Cr(VI) (excess), acidic medium | 3-Pyridinecarboxylic acid | researchgate.net |

| This compound | Mild oxidizing agent (e.g., MnO2) | 2-Hydrazinylpyridine-3-carbaldehyde | Inferred |

| This compound | Strong oxidizing agent (e.g., KMnO4) | 2-Hydrazinylpyridine-3-carboxylic acid | Inferred |

Nucleophilic Substitution Reactions

The hydrazinyl group at the 2-position is a potent nucleophile due to the presence of the terminal nitrogen with a lone pair of electrons. This group can readily participate in nucleophilic substitution and addition reactions with a variety of electrophiles.

For instance, 2-hydrazinylpyridine derivatives can act as nucleophiles in substitution reactions. thieme-connect.com They can react with electrophilic centers, leading to the formation of new N-C or N-N bonds. A recent study has shown the synthesis of hydrazide derivatives through an SN2 reaction at the amide nitrogen center, highlighting the nucleophilic nature of hydrazine derivatives. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comyoutube.comyoutube.com The presence of a good leaving group at these positions facilitates the reaction. In this compound, the hydrazinyl group itself is not a typical leaving group. However, the pyridine ring can be activated towards nucleophilic attack by N-alkylation to form a pyridinium (B92312) salt, which significantly enhances the reactivity. nih.gov

Tautomerism and Isomerization Phenomena

This compound and its derivatives can exhibit various forms of tautomerism and isomerization, which are crucial for understanding their structure and reactivity.

Hydrazone E/Z Isomerization

When this compound reacts with aldehydes or ketones, it forms hydrazones. These hydrazones can exist as E/Z isomers due to the restricted rotation around the C=N double bond. The stereoisomerism of hydrazones derived from 2-acylpyridines has been studied, and it was found that the size of the acyl substituent influences the predominant isomer.

Keto-Enol and Amido-Iminol Tautomerism in Related Systems

Tautomerism is a common phenomenon in heterocyclic compounds. While direct studies on this compound are not available, related systems provide insight into its potential tautomeric forms.

Keto-Enol Tautomerism: The hydroxymethyl group is not directly involved in keto-enol tautomerism. However, if the hydroxymethyl group were oxidized to a carbonyl, the resulting aldehyde or ketone could potentially exhibit keto-enol tautomerism if there are alpha-hydrogens present.

Amido-Iminol Tautomerism: The hydrazinyl group can be considered in the context of amido-iminol-type tautomerism. The hydrazinyl group can exist in equilibrium with its iminol-like tautomer, although the amino form is generally more stable.

Coordination Chemistry and Ligand Design with 2 Hydrazinylpyridin 3 Yl Methanol

Ligand Properties and Coordination Modes

The coordination behavior of (2-Hydrazinylpyridin-3-yl)methanol is dictated by the spatial arrangement and electronic nature of its donor atoms. The molecule features a pyridine (B92270) ring, a hydrazinyl group, and a hydroxymethyl group, all of which can potentially bind to a metal center.

Multi-dentate Chelation Capabilities

This compound is inherently a multi-dentate ligand, capable of binding to a metal ion through more than one donor site simultaneously to form a stable chelate complex. The strategic positioning of the hydrazinyl and hydroxymethyl groups ortho to the pyridine nitrogen and to each other allows for the formation of five- or six-membered chelate rings, which are thermodynamically favored. Depending on the metal ion's size, coordination geometry preference, and the reaction conditions, the ligand can act as a bidentate or a tridentate chelating agent.

Role of Hydrazinyl and Hydroxymethyl Groups in Metal Binding

The hydrazinyl (-NHNH2) and hydroxymethyl (-CH2OH) groups are crucial to the chelating ability of the ligand. The hydrazinyl group offers two nitrogen atoms with lone pairs of electrons, making it a potent coordination site. Typically, the terminal amino nitrogen of the hydrazinyl group is more basic and thus more likely to coordinate to a metal ion. The hydroxymethyl group, containing an oxygen atom with lone pairs, can also participate in coordination. The deprotonation of the hydroxyl group can lead to the formation of a more stable alkoxo bridge between two metal centers or a stronger bond with a single metal ion. The involvement of both the hydrazinyl nitrogen and the hydroxymethyl oxygen in binding to a metal center would result in a stable five-membered chelate ring.

Pyridine Nitrogen as a Coordination Site

The nitrogen atom of the pyridine ring is a well-established coordination site in a vast number of metal complexes. rsc.org Its sp2 hybridized lone pair is readily available for donation to a metal ion. In this compound, the pyridine nitrogen can act as an anchor point for coordination, and in conjunction with either the hydrazinyl or the hydroxymethyl group, it can form a five-membered chelate ring. When all three groups—pyridine nitrogen, hydrazinyl nitrogen, and hydroxymethyl oxygen—coordinate to the same metal center, the ligand functions in a tridentate N,N,O-donor mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Mn, Cu, Co, Ni, Zn, Fe)

This compound is expected to form stable complexes with a range of first-row transition metals. ias.ac.in The choice of metal ion will influence the coordination geometry and the electronic properties of the resulting complex. For instance, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Zn(II) complexes are typically tetrahedral or octahedral. The synthesis of such complexes would likely involve mixing stoichiometric amounts of the ligand and the corresponding metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol (B129727). ias.ac.innih.gov

Table 1: Plausible Coordination Complexes of this compound with Transition Metals

| Metal Ion | Plausible Geometry | Potential Oxidation State of Metal |

|---|---|---|

| Mn(II) | Octahedral | +2 |

| Cu(II) | Square Planar/Octahedral | +2 |

| Co(II) | Tetrahedral/Octahedral | +2 |

| Ni(II) | Octahedral | +2 |

| Zn(II) | Tetrahedral/Octahedral | +2 |

| Fe(II)/Fe(III) | Octahedral | +2, +3 |

Stoichiometry and Oxidation States in Coordination Compounds

The stoichiometry of the resulting complexes, i.e., the ligand-to-metal ratio, can vary. Mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio are common. In a 1:1 complex, the remaining coordination sites on the metal can be occupied by solvent molecules or counter-ions. In a 1:2 complex, two ligand molecules would surround the central metal ion. The oxidation state of the metal in the complex is generally preserved from the starting metal salt, but redox reactions can sometimes occur during the complexation process. jackwestin.comyoutube.com For the transition metals listed, the +2 oxidation state is common, although iron can readily exist in both +2 and +3 states. jackwestin.comyoutube.com The charge of the resulting complex will depend on whether the ligand coordinates as a neutral molecule or deprotonates at the hydroxymethyl or hydrazinyl group.

X-ray Diffraction Analysis of Complex Structures

While specific crystal structures for metal complexes of this compound are not extensively documented, analysis of related compounds provides significant insight. For instance, studies on complexes with hydrazone ligands—which are structurally similar to the Schiff bases that can be derived from this compound—show varied coordination modes. Powder XRD studies on such complexes have been used to determine their crystalline nature and unit cell parameters. researchgate.netspuvvn.edu For example, certain Co(II) and Cu(II) Schiff base complexes were found to crystallize in a monoclinic system, while a related Ni(II) complex adopted a triclinic system. spuvvn.edu

In a zinc(II) complex with a deprotonated pyridine aroylhydrazone ligand, {3,4,5-trimethoxy-N′-[1-(pyridin-2-yl)ethylidene]benzohydrazide}, single-crystal XRD revealed a distorted octahedral N₄O₂ coordination environment. nih.gov The ligand coordinated to the Zn(II) ion through the pyridine nitrogen, the imine nitrogen, and the enolate oxygen, demonstrating a tridentate chelate role. nih.gov Similarly, other studies have shown hydrazone ligands behaving as bidentate N,O donors or tridentate O,N,O donors. researchgate.net This versatility is expected for this compound, which could coordinate through the pyridine nitrogen and the terminal amino nitrogen of the hydrazinyl group (N,N-bidentate), or additionally involve the methanolic oxygen (N,N,O-tridentate), depending on the metal ion, reaction conditions, and potential deprotonation of the alcohol or hydrazinyl group.

Table 1: Crystallographic Data for Representative Analogous Metal Complexes

| Complex System | Crystal System | Space Group | Reference |

|---|---|---|---|

| Co(II) Schiff Base | Monoclinic | P 1 21 1 | spuvvn.edu |

| Ni(II) Schiff Base | Triclinic | P1 | spuvvn.edu |

| Cu(II) Schiff Base | Monoclinic | P 1 21/a | spuvvn.edu |

| Fe(II) Complex | Monoclinic | - | jocpr.com |

This table presents data from analogous systems to illustrate typical crystallographic findings for related ligand complexes.

Metal-Ligand Bonding and Electronic Structure of Complexes

The nature of the metal-ligand bond and the resulting electronic structure are fundamental to understanding the properties of coordination compounds. These aspects are typically investigated using a combination of spectroscopic techniques and magnetic measurements.

Spectroscopy is a powerful tool for deducing how a ligand is bound to a metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying which donor atoms of a ligand are involved in coordination. For a ligand like this compound, the IR spectrum would show characteristic bands for N-H (hydrazinyl), O-H (methanol), C=N (pyridine ring), and N-N vibrations. Upon complexation, a shift in the stretching frequency of the pyridine C=N group to a higher or lower wavenumber would indicate coordination of the pyridine nitrogen. Similarly, changes in the N-H and N-N stretching and bending vibrations would confirm the involvement of the hydrazinyl group. jocpr.com The disappearance or significant broadening and shifting of the O-H stretching band would suggest coordination of the methanol's oxygen atom, especially if deprotonation occurs. ijcce.ac.ir In related hydrazone complexes, a shift of the azomethine (C=N) band to a lower frequency upon complexation is a key indicator of coordination through the imine nitrogen. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and charge transfer transitions. Complexes of this compound would be expected to display two main types of electronic transitions: intra-ligand transitions (π→π*) at higher energies (in the UV region) and ligand-to-metal or metal-to-ligand charge-transfer (LMCT or MLCT) bands at lower energies (in the visible region). ijcce.ac.ir The positions and intensities of d-d transitions, though often weak, can help determine the coordination geometry (e.g., octahedral vs. tetrahedral) of the metal center. For instance, Co(II) complexes often exhibit characteristic bands in the visible region that help distinguish between tetrahedral and octahedral geometries. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), or low-spin d⁶ Fe(II)), ¹H and ¹³C NMR spectroscopy are invaluable. The coordination of the ligand to the metal center causes significant changes in the chemical shifts of the protons and carbons near the donor atoms. The signals for the pyridine ring protons and the methylene (B1212753) (-CH₂OH) protons would be particularly affected. In cases involving paramagnetic metal ions, NMR spectra exhibit very broad signals and large chemical shifts. While challenging to interpret, techniques such as the Evans method can be used to determine the magnetic susceptibility of a complex in solution, providing insight into the spin state of the metal ion. mdpi.com

Table 2: Typical Spectroscopic Shifts upon Coordination in Analogous Hydrazone Complexes

| Spectroscopic Technique | Key Vibrational/Transition Band | Typical Shift upon Complexation | Implication | Reference |

|---|---|---|---|---|

| IR | ν(C=N) (azomethine) | Shift to lower frequency (3-9 cm⁻¹) | Coordination of azomethine nitrogen | jocpr.com |

| IR | ν(N-N) | Shift to higher frequency | Increased double bond character, confirms N-coordination | jocpr.com |

| IR | ν(O-H) | Disappearance or broad shift | Coordination of deprotonated enolic/alcoholic oxygen | ijcce.ac.ir |

| UV-Vis | Intra-ligand (π→π*) | Minor shifts | - | ijcce.ac.ir |

This table illustrates common spectral changes observed in systems analogous to complexes of this compound.

Magnetic susceptibility measurements provide direct information about the number of unpaired electrons in a metal complex, which is crucial for determining the oxidation state, spin state (high-spin or low-spin), and coordination geometry of the metal ion. libretexts.org The magnetic moment (μ_eff) is calculated from this data.

For a first-row transition metal complex of this compound, the spin state would depend on the metal ion and the ligand field strength. For example:

Fe(III) (d⁵): Could be high-spin (μ_eff ≈ 5.9 B.M.) with five unpaired electrons or low-spin (μ_eff ≈ 1.7 B.M.) with one unpaired electron, typically in an octahedral field. libretexts.org

Co(II) (d⁷): In an octahedral geometry, it is usually high-spin with three unpaired electrons (μ_eff ≈ 4.7-5.2 B.M.). In a tetrahedral geometry, the magnetic moment is typically in the range of 4.4-4.8 B.M. researchgate.net

Ni(II) (d⁸): Octahedral complexes have two unpaired electrons (μ_eff ≈ 2.9-3.4 B.M.), while tetrahedral complexes are also paramagnetic. Square planar Ni(II) complexes are typically diamagnetic (μ_eff = 0). researchgate.net

Cu(II) (d⁹): Has one unpaired electron, with a magnetic moment typically around 1.7-2.2 B.M., providing less information about geometry on its own but confirming the +2 oxidation state. ru.nl

The specific spin state in a complex of this compound would depend on whether it generates a strong or weak ligand field, which is influenced by the combination of its pyridine, hydrazinyl, and alcohol donor groups. In some cases, iron(II) complexes with related N-donor ligands can exhibit spin-crossover (SCO) behavior, where the spin state changes in response to temperature or pressure. mdpi.com

Catalytic Applications of this compound Metal Complexes

Metal complexes are central to modern catalysis. While the catalytic activity of this compound complexes has not been specifically detailed, the chemistry of related Schiff base and hydrazone complexes suggests significant potential. researchgate.netmdpi.com The combination of a soft pyridine N-donor, a harder hydrazinyl N-donor, and a potentially anionic O-donor allows this ligand to stabilize metal ions in various oxidation states, which is a key requirement for many catalytic cycles.

Potential applications include:

Oxidation Reactions: Metal complexes, particularly those of manganese, iron, and copper, are known to catalyze the oxidation of various organic substrates, including alcohols and alkenes. The ligand's structure could support the formation of high-valent metal-oxo species that are often the active oxidants.

Reduction Reactions: Ruthenium and iridium complexes with N-donor ligands are effective for transfer hydrogenation of ketones and aldehydes. nih.gov

C-C Coupling Reactions: Palladium, nickel, and copper complexes are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The stability imparted by a chelating ligand like this compound could lead to robust and efficient catalysts. For example, a Cu(II) Schiff base complex has been shown to be an effective catalyst for Claisen-Schmidt condensation to form chalcones. mdpi.com

The modular nature of the ligand, which can be readily modified, offers a pathway to tune the steric and electronic properties of the resulting metal complexes, thereby optimizing their catalytic activity and selectivity for specific transformations. jocpr.com

Supramolecular Assemblies and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are the most significant directional interactions in the crystal packing of (2-Hydrazinylpyridin-3-yl)methanol. The presence of both hydrogen bond donors (the -OH and -NH/-NH2 groups) and acceptors (the nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group, and the oxygen atom of the methanol (B129727) group) facilitates the formation of a robust network.

The crystal packing of compounds with similar functionalities, such as certain hydrazone derivatives, is often dominated by N—H···N and O—H···N hydrogen bonds, which assemble molecules into two-dimensional layers. In the case of this compound, the hydrazinyl N-H and the methanolic O-H groups can form strong hydrogen bonds with the pyridinyl nitrogen atom.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Significance |

|---|---|---|---|

| O-H (methanol) | N (pyridine) | Strong | Primary chain/dimer formation |

| N-H (hydrazinyl) | N (pyridine) | Strong | Cross-linking of chains/layers |

| N-H (hydrazinyl) | O (methanol) | Moderate | Further stabilization of network |

| C-H (pyridine) | O (methanol) | Weak | Contribution to packing efficiency |

| C-H (pyridine) | N (hydrazine) | Weak | Fine-tuning of molecular arrangement |

Crystal Engineering and Self-Assembly Processes

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The self-assembly of this compound in the solid state is a prime example of this, where the inherent chemical information encoded in the molecule directs its organization into a well-defined crystal structure. The predictable nature of the N—H···N and O—H···N hydrogen bonds makes them reliable synthons for building supramolecular architectures. The competition and cooperation between different hydrogen bond donors and acceptors will ultimately determine the final crystal packing.

Role of Non-Covalent Interactions in Solid-State Architecture

Beyond the primary hydrogen bonds, other non-covalent interactions play a crucial role in the solid-state architecture. These include:

π-π Stacking: The pyridine rings can stack on top of each other, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. These interactions are vital for the densification of the crystal packing.

The interplay of these forces dictates the specific arrangement of molecules, leading to the observed three-dimensional structure. In some related compounds, these interactions result in the formation of chains or layers, which are then further interlinked.

Polymorphism and its Structural Basis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While no specific polymorphs of this compound have been documented, it is a common phenomenon in molecules with flexible conformations and multiple hydrogen bonding sites. Different crystallization conditions (e.g., solvent, temperature, pressure) can favor the formation of different polymorphs.

The structural basis for polymorphism in such compounds often lies in the different ways the hydrogen bonding networks can be arranged. For example, a change in the primary hydrogen bonding motif from a chain to a dimer could result in a different crystal packing and, consequently, a different polymorph. The subtle balance of intermolecular forces means that even small changes in crystallization conditions can lead to significant structural rearrangements.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the behavior of (2-Hydrazinylpyridin-3-yl)methanol at the molecular level. These calculations provide a theoretical framework for predicting its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and to determine the optimized geometry of molecules like this compound. This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can predict various electronic properties, including the distribution of electron density, molecular orbital energies, and the dipole moment.

For this compound, geometry optimization is a crucial first step in theoretical studies. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable conformation of the molecule. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These structural parameters are essential for understanding the molecule's physical and chemical behavior.

Studies on similar pyridine (B92270) derivatives often employ DFT to gain insights into their electronic communications and intramolecular charge transfer processes. researchgate.net For instance, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d,p) and its variations (e.g., 6-311+G(d,p)) are commonly used. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of the electronic distribution, especially in systems with lone pairs and pi-electrons, as is the case for this compound.

The choice of the functional is equally important. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules and has been shown to provide a good balance between accuracy and computational cost in studies of pyridine derivatives. researchgate.netresearchgate.net Other functionals, such as CAM-B3LYP, are employed for specific purposes like studying long-range interactions or excited states. qu.edu.qasemanticscholar.org The selection of the appropriate computational methodology is crucial for obtaining reliable and meaningful results that can be correlated with experimental data.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure and to aid in the interpretation of the experimental data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. nih.goviosrjournals.org The calculated vibrational spectrum can be compared with the experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule.

For this compound, the vibrational spectrum would be characterized by modes corresponding to the stretching and bending of its various functional groups, such as the N-H stretches of the hydrazinyl group, the O-H stretch of the methanol (B129727) group, C-N and C-C stretching modes of the pyridine ring, and various bending and torsional modes. Theoretical calculations can help in distinguishing between closely spaced or overlapping experimental bands. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, thereby improving the agreement with experimental data.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3400 |

| N-H Asymmetric Stretch | ~3350 |

| N-H Symmetric Stretch | ~3250 |

| C-H Aromatic Stretch | ~3100 |

| C-H Aliphatic Stretch | ~2950 |

| C=N Ring Stretch | ~1600 |

| C=C Ring Stretch | ~1580 |

| N-H Bending | ~1550 |

| C-O Stretch | ~1050 |

Note: This data is illustrative and based on typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net These calculations are typically performed on the DFT-optimized geometry of the molecule.

The calculated chemical shifts for this compound can be compared with experimental NMR data to aid in the assignment of the resonance signals to specific protons and carbons in the molecule. The chemical shifts are sensitive to the electronic environment of the nuclei, so a good correlation between calculated and experimental values provides strong evidence for the proposed molecular structure. Discrepancies between calculated and experimental shifts can point to solvent effects or conformational changes in solution that are not fully captured by the gas-phase calculations.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyridine C2 | ~158 | - |

| Pyridine C3 | ~120 | - |

| Pyridine C4 | ~138 | ~7.8 |

| Pyridine C5 | ~115 | ~7.0 |

| Pyridine C6 | ~145 | ~8.0 |

| CH₂OH | ~60 | ~4.5 |

| NHNH₂ (NH) | - | ~7.5 |

| NHNH₂ (NH₂) | - | ~4.0 |

| OH | - | ~5.0 |

Note: This data is illustrative and based on typical values for similar pyridine and hydrazinyl compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.netqu.edu.qarsc.org By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λₘₐₓ) and the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions typically occur in the aromatic pyridine ring, while the n → π* transitions can involve the lone pairs of electrons on the nitrogen and oxygen atoms. The calculated UV-Vis spectrum can be compared with the experimental spectrum to understand the nature of the electronic transitions and the influence of the hydrazinyl and methanol substituents on the electronic properties of the pyridine ring. Solvent effects can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to provide a more realistic prediction of the absorption spectrum in solution. researchgate.net

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |

| π → π | ~270 | ~0.4 |

| n → π | ~320 | ~0.02 |

Note: This data is illustrative and based on typical values for similar pyridine derivatives.

Molecular Orbital Analysis

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. By analyzing the molecular orbitals, particularly the frontier orbitals, one can predict a molecule's reactivity and kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

For pyridine derivatives, the HOMO is often localized on the pyridine ring and any electron-donating substituents, while the LUMO is typically distributed over the pyridine ring, which can accept electron density. In a study on 6-arylated-pyridin-3-yl methanol derivatives, the HOMO-LUMO energy gap was calculated to be around 4.91 eV for the more stable compounds, indicating low reactivity citedrive.com. For hydrazinylthiazole derivatives, which also contain a hydrazine-like moiety, the calculated band gaps were found to be in the range of 4.41-4.42 eV researchgate.net. Based on these related studies, the HOMO-LUMO gap for this compound is expected to be in a similar range, suggesting a relatively stable molecule.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -6.0 to -5.5 |

| ELUMO | ~ -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.0 |

Note: These values are estimations based on similar compounds and would require specific DFT calculations for this compound for precise figures.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. It helps in understanding hybridization, covalent and non-covalent interactions, and charge transfer between orbitals. The analysis of donor-acceptor interactions (hyperconjugation) reveals the stabilizing effects of electron delocalization.

Table 2: Predicted NBO Analysis Results for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

| LP(N) of hydrazinyl | π(Pyridine ring) | High |

| LP(O) of methanol | σ(C-H of pyridine ring) | Moderate |

| σ(N-H) of hydrazinyl | LP*(O) of methanol | Moderate (if H-bonded) |

Note: "LP" denotes a lone pair, and "π" and "σ" denote antibonding orbitals. The predicted E(2) values are qualitative and based on trends in related molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For pyridine and its derivatives, the nitrogen atom of the pyridine ring is typically a region of high negative electrostatic potential, making it a primary site for electrophilic attack or hydrogen bonding. In contrast, the hydrogen atoms of the pyridine ring and any hydroxyl or amino groups are regions of positive potential. In a study of various pyridine derivatives, MEP maps clearly identified the nitrogen atoms and other heteroatoms as nucleophilic sites researchgate.netmiami.edu. For this compound, the MEP map is expected to show a significant negative potential around the pyridine nitrogen and the nitrogen atoms of the hydrazinyl group, as well as the oxygen atom of the methanol group. The hydrogen atoms of the hydrazinyl and methanol groups would exhibit positive potential.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

A study on a closely related compound, (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, revealed the importance of N-H···N and O-H···N hydrogen bonds in forming a two-dimensional layered structure nih.gov. The Hirshfeld surface analysis of this compound showed that H···H contacts also contribute significantly to the crystal packing. For this compound, a similar analysis would be expected to highlight the prevalence of hydrogen bonding involving the hydrazinyl and methanol groups with the pyridine nitrogen of adjacent molecules. The fingerprint plots would likely show significant contributions from H···H, N···H, and O···H contacts.

Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| N···H / H···N | 20 - 30 |

| O···H / H···O | 15 - 25 |

| C···H / H···C | 5 - 10 |

| Other | < 5 |

Note: These percentages are estimations based on the analysis of structurally similar compounds.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By mapping the potential energy surface as a function of rotatable bonds, the most stable conformations and the energy barriers between them can be identified.

For this compound, the key rotatable bonds are the C-C bond between the pyridine ring and the methanol group, the C-O bond of the methanol group, the C-N bond of the hydrazinyl group, and the N-N bond of the hydrazinyl group. A conformational analysis would reveal the preferred orientations of the methanol and hydrazinyl substituents relative to the pyridine ring. Studies on similar flexible molecules, such as hydroxymatairesinol, have shown that the preferred conformation in solution can be influenced by factors like the dipole moment and interactions with the solvent nih.gov. It is likely that intramolecular hydrogen bonding between the hydrazinyl and methanol groups plays a significant role in stabilizing certain conformations of this compound. The global minimum energy conformation would likely be one that maximizes favorable intramolecular interactions and minimizes steric hindrance.

Emerging Research Perspectives and Future Directions

Development of Novel Synthetic Routes

The efficient synthesis of (2-Hydrazinylpyridin-3-yl)methanol is the gateway to its extensive exploration. Current methodologies for preparing substituted hydrazinylpyridines often rely on the nucleophilic substitution of a halogenated pyridine (B92270) precursor with hydrazine (B178648) hydrate (B1144303). asianpubs.orggoogle.comgoogle.comgoogle.compsu.edu Building on this, a primary route would involve the synthesis of a 2-halo-3-(hydroxymethyl)pyridine intermediate.

A plausible and direct synthetic strategy would be the nucleophilic aromatic substitution of 2-chloro-3-(hydroxymethyl)pyridine with hydrazine hydrate. The precursor, 2-chloro-3-(hydroxymethyl)pyridine, can be synthesized from commercially available 2-chloronicotinic acid via reduction. The reaction with hydrazine hydrate, typically carried out in a polar solvent like ethanol (B145695) or methanol (B129727), would yield the desired product. google.com The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize yield and minimize the formation of by-products.

Alternative strategies could involve multi-step sequences or the use of modern catalytic systems. For instance, a process could start from 2-aminopyridine-3-carboxylic acid, which can be reduced to 2-amino-3-(hydroxymethyl)pyridine. google.com Subsequent diazotization followed by a Sandmeyer-type reaction could introduce a leaving group at the 2-position, which is then displaced by hydrazine. Another innovative approach could be the catalyst-free, three-component reaction involving amines, azodicarboxylates, and diazoalkanes, which has been successful for synthesizing other hydrazino-containing derivatives. rsc.org

| Proposed Synthetic Route | Precursor | Key Reaction Step | Potential Advantages | Reference Concept |

| Route 1 | 2-Chloronicotinic acid | Reduction followed by nucleophilic substitution with hydrazine hydrate | Direct, utilizes common reagents | google.comgoogle.com |

| Route 2 | 2-Aminopyridine-3-carboxylic acid | Reduction, diazotization, and hydrazine substitution | Avoids direct handling of halopyridines | google.com |

| Route 3 | Pyridine-3-methanol | Directed ortho-metalation followed by amination | High regioselectivity | organic-chemistry.org |

Exploration of Advanced Coordination Complexes with Specific Functions

The molecular architecture of this compound, featuring a pyridyl nitrogen, two hydrazine nitrogens, and a hydroxyl oxygen, makes it an exceptional multidentate ligand for the construction of advanced coordination complexes. jptcp.comnih.gov The pyridyl and adjacent hydrazine nitrogen atoms can act as a bidentate chelating unit, a motif well-known for stabilizing metal ions. jptcp.com The hydroxyl group can also participate in coordination, leading to the formation of polynuclear complexes or acting as a hydrogen-bond donor to influence the secondary coordination sphere.

Research into pyridyl aroyl hydrazone-based metal complexes has revealed their capacity for electrocatalytic hydrogen evolution, where the ligand actively participates in the proton reduction reaction. nih.gov Similarly, complexes of this compound with transition metals like nickel, cobalt, and copper could be investigated for their catalytic activities in various organic transformations. Furthermore, the incorporation of lanthanide ions could lead to the development of novel luminescent materials with applications in sensing and imaging. rsc.org The specific coordination geometry and resulting electronic properties will be highly dependent on the choice of the metal center and the reaction conditions.

| Metal Ion | Potential Coordination Mode | Anticipated Function/Application | Relevant Research Area |

| Transition Metals (Fe, Co, Ni, Cu, Zn) | Bidentate (Npyridyl, Nhydrazine), Tridentate (+ OH) | Catalysis, Magnetic Materials, Anticancer Agents | jptcp.comnih.gov |

| Lanthanide Metals (Eu, Tb) | Tridentate or Bridging | Luminescent Probes, Molecular Magnets | rsc.org |

| Lead (Pb) | Bridging | Hybrid Perovskite-like Materials | N/A |

Integration into Hybrid Materials and Supramolecular Systems

The propensity of this compound to form extensive hydrogen-bonding networks through its -NHNH₂ and -CH₂OH groups, coupled with potential π-π stacking interactions from the pyridine ring, makes it an ideal building block for supramolecular assemblies and hybrid materials. nih.gov Research on related N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine complexes has demonstrated that hydrogen bonds between the amino groups and counter-anions can direct the assembly of mononuclear molecules into diverse 1-D, 2-D, and 3-D architectures. nih.gov

By reacting this compound with metal salts, it is conceivable to construct coordination polymers where the ligand bridges metal centers to form extended networks. rsc.org The porosity and dimensionality of these frameworks could be tuned by varying the metal ion, counter-anion, and solvent system, potentially leading to materials with applications in gas storage, separation, or heterogeneous catalysis. rsc.orgresearchgate.net Furthermore, its integration into inorganic matrices, such as layered clays (B1170129) or metal-oxide frameworks, could yield novel organic-inorganic hybrid materials with combined or enhanced functionalities.

Advanced Spectroscopic and Structural Elucidation Techniques

A thorough characterization of this compound and its derivatives is crucial for understanding their properties and function. A combination of spectroscopic and analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is essential for identifying the key functional groups, such as the N-H and O-H stretches of the hydrazine and alcohol moieties, and the C=N/C=C vibrations of the pyridine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the compound and its metal complexes in the solid state. It provides detailed information on bond lengths, bond angles, and crystal packing. nih.govresearchgate.net

Hirshfeld Surface Analysis: To gain deeper insight into the intermolecular interactions that govern the supramolecular architecture, Hirshfeld surface analysis can be employed. This computational tool maps the close contacts in a crystal, allowing for the visualization and quantification of hydrogen bonds, π-π stacking, and other van der Waals forces. nih.govnih.govacs.orgscirp.org This analysis is particularly valuable for understanding how molecules recognize and assemble with each other in the solid state.

Computational Design and Prediction of New Derivatives

Computational chemistry offers powerful tools for predicting the properties of this compound and for guiding the design of new derivatives with enhanced functionalities.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and analyze the electronic structure. nih.govresearchgate.netniscair.res.in Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and potential for charge transfer in complexes.

Molecular Docking: The structural similarity of this compound to known bioactive molecules suggests its potential in drug discovery. Molecular docking simulations can be performed to predict the binding affinity and mode of interaction of the compound and its virtual derivatives with various biological targets, such as enzymes or receptors. nih.govnih.govrsc.org This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their activity, QSAR models can be developed to correlate specific structural features with the observed function. This can accelerate the discovery of new lead compounds.

| Computational Method | Predicted Property / Application | Significance | Relevant Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity descriptors | Provides fundamental understanding of molecular properties. | nih.govresearchgate.netniscair.res.in |

| Molecular Docking | Binding affinity to biological targets | Guides design of potential therapeutic agents. | nih.govrsc.org |

| Hirshfeld Surface Analysis | Intermolecular interaction patterns | Explains crystal packing and supramolecular assembly. | nih.govnih.govacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Hydrazinylpyridin-3-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Nucleophilic Substitution : Start with a pyridine precursor (e.g., 3-chloropyridin-3-yl methanol). React with hydrazine under reflux in a polar aprotic solvent (e.g., DMSO or DMF) at 80–100°C for 12–24 hours. Monitor completion via TLC .

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of hydrazine) and employ inert atmosphere (N₂/Ar) to minimize oxidation side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare NMR peaks with analogous pyridine derivatives. For example, the hydrazinyl group (–NH–NH₂) may appear as broad singlets at δ 3.5–4.5 ppm, while pyridine protons resonate between δ 7.0–8.5 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ peak at m/z 154.1). Use HRMS for isotopic pattern validation .

- FTIR : Identify –OH (3300–3500 cm⁻¹) and –NH (3100–3200 cm⁻¹) stretches .

Q. What are the stability considerations for this compound under varying storage conditions?

- Key Findings :

- Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal decomposition. Degradation products (e.g., pyridine oxides) form at >25°C .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrazinyl group. Stability studies show <5% degradation over 6 months under dry conditions .

Q. What are the preliminary applications of this compound in medicinal chemistry?

- Research Context :

- Antimicrobial Probes : Screen against Gram-negative bacteria (e.g., E. coli) using MIC assays. Hydrazine derivatives show activity at 50–100 µg/mL .

- Chelating Agents : Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis spectroscopy. The pyridine-hydrazine moiety forms stable complexes (log K ~ 4.5–5.2) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under acidic vs. basic conditions?

- Mechanistic Insights :

- Acidic Conditions : Protonation of the pyridine nitrogen enhances electrophilicity at the C2 position, accelerating hydrazine attack. However, side reactions (e.g., ring hydroxylation) occur at pH < 3 .

- Basic Conditions : Deprotonation of hydrazine increases nucleophilicity but may lead to β-elimination. Optimal pH range: 8.5–9.5 (buffered with NaHCO₃) .

- Data Table :

| Condition | Yield (%) | Major Side Product |

|---|---|---|

| pH 2.5 | 32 | Pyridine-3-ol |

| pH 9.0 | 68 | None |

Q. How can contradictory results in bioactivity assays (e.g., varying IC₅₀ values) be resolved?

- Contradiction Analysis :

- Assay Variability : Control for solvent effects (DMSO vs. aqueous buffers). Hydrazine derivatives exhibit reduced solubility in PBS, leading to false negatives .

- Metabolic Interference : Use liver microsome assays to assess compound stability. Rapid hepatic degradation (t₁/₂ < 30 min) may explain inconsistent in vivo vs. in vitro results .

- Case Study : A 2021 study resolved IC₅₀ discrepancies (20–80 µM) by standardizing cell lines and normalizing data to intracellular hydrazine concentrations .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. The hydrazine group’s lone pair donates electron density to the pyridine ring, lowering LUMO energy (–1.8 eV) and enhancing electrophilicity .

- MD Simulations : Simulate solvent interactions (e.g., water/methanol mixtures). Hydrazine forms hydrogen bonds with protic solvents, stabilizing transition states .

Q. How can experimental design address challenges in scaling up synthesis?

- Scale-Up Strategies :

- Flow Chemistry : Use continuous-flow reactors to improve heat dissipation and reduce byproducts. Pilot studies achieved 85% yield at 100 g scale .

- DoE Optimization : Apply factorial design (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters. A 3² design reduced reaction time by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.